4-(3-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
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Overview
Description
4-(3-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry . This compound features a unique structure that combines a methoxyphenyl group with a pyranoquinoline core, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with appropriate amines and subsequent cyclization reactions . The reaction conditions often require the use of catalysts such as palladium or copper salts, and solvents like ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, and acids or bases for cyclization and substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted quinoline derivatives .
Scientific Research Applications
4-(3-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Quinazolinone derivatives: Known for their diverse biological activities, including anticancer and antibacterial properties.
Quinolone derivatives: Widely used in medicinal chemistry for their antimicrobial properties.
Uniqueness
What sets 4-(3-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione apart is its unique structural combination of a methoxyphenyl group with a pyranoquinoline core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C19H15NO4 |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C19H15NO4/c1-23-12-6-4-5-11(9-12)14-10-16(21)24-18-13-7-2-3-8-15(13)20-19(22)17(14)18/h2-9,14H,10H2,1H3,(H,20,22) |
InChI Key |
IXNLGGUNBRGXKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)OC3=C2C(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
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